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Compound of Interest

Compound Name: Obeldesivir

Cat. No.: B15141764 Get Quote

For Immediate Release

This guide provides a comprehensive statistical analysis of publicly available clinical trial data

for Obeldesivir (GS-5245), an investigational oral antiviral agent. Developed to assist

researchers, scientists, and drug development professionals, this document presents a

comparative analysis of Obeldesivir against other notable oral antiviral therapies for COVID-

19. All quantitative data is summarized in structured tables for ease of comparison, and

detailed experimental protocols for cited clinical trials are provided.

Mechanism of Action
Obeldesivir is an oral prodrug of the nucleoside analog GS-441524.[1] Upon administration, it

is metabolized to its active triphosphate form, which acts as an inhibitor of the viral RNA-

dependent RNA polymerase (RdRp).[1] This inhibition leads to the termination of viral RNA

synthesis, thereby preventing viral replication. This mechanism is shared with Remdesivir,

which is the intravenous prodrug of the same active metabolite.
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Mechanism of Action of Obeldesivir

Clinical Trial Data Comparison
The following tables summarize the key efficacy and safety data from the Phase 3 clinical trials

of Obeldesivir (BIRCH and OAKTREE studies) and compare it with the pivotal trials of
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Molnupiravir (MOVe-OUT) and Paxlovid (EPIC-HR).

Efficacy in High-Risk, Non-Hospitalized Adults with
COVID-19

Outcome
Obeldesivir (BIRCH

Study)[2][3]
Molnupiravir (MOVe-

OUT Study)[4]
Paxlovid (EPIC-HR

Study)

Primary Endpoint

COVID-19-related

hospitalization or all-

cause death by Day

29

Hospitalization or

death through Day 29

COVID-19-related

hospitalization or

death from any cause

through Day 28

Result

0% (0/211) in

Obeldesivir group vs.

0.5% (1/207) in

placebo group

(P=0.32)

6.8% (48/709) in

Molnupiravir group vs.

9.7% (68/699) in

placebo group

0.7% (5/697) in

Paxlovid group vs.

6.5% (44/682) in

placebo group

Relative Risk

Reduction

Not statistically

significant
30%

89% (in patients

treated within 3 days

of symptom onset)

Viral Load Reduction

-0.58 log10 copies/mL

difference vs. placebo

at Day 5

Greater mean

reductions from

baseline in SARS-

CoV-2 RNA than

placebo

Approximately 10-fold

reduction relative to

placebo at Day 5

Time to Symptom

Alleviation

Numerically shorter

than placebo

Not reported as a

primary outcome

Not reported as a

primary outcome

Efficacy in Standard-Risk, Non-Hospitalized Adults with
COVID-19
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Outcome Obeldesivir (OAKTREE Study)

Primary Endpoint Time to symptom alleviation

Result
Did not significantly reduce time to symptom

alleviation vs. placebo

Viral Load Reduction
-0.31 log10 copies/mL at Day 3 and -0.18 log10

copies/mL at Day 5 vs. placebo

Safety Profile in High-Risk, Non-Hospitalized Adults with
COVID-19

Outcome
Obeldesivir (BIRCH

Study)

Molnupiravir (MOVe-

OUT Study)

Paxlovid (EPIC-HR

Study)

Adverse Events

Generally comparable

safety profile to

placebo

30.4% in Molnupiravir

group vs. 33.0% in

placebo group

23% in Paxlovid group

vs. 24% in placebo

group (most were

mild)

Serious Adverse

Events
Not specified Not specified

1.6% in Paxlovid

group vs. not specified

for placebo

Experimental Protocols
Obeldesivir - BIRCH Study (NCT05603143)

Study Design: A Phase 3, randomized, double-blind, placebo-controlled study.

Participants: Non-hospitalized adults with risk factors for developing severe COVID-19,

enrolled within 5 days of symptom onset.

Intervention: Obeldesivir 350 mg or placebo administered orally twice daily for 5 days.

Primary Endpoint: COVID-19-related hospitalization or all-cause death by Day 29.
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Key Secondary Endpoints: Time to symptom alleviation by Day 15, change in SARS-CoV-2

viral RNA copy number and infectious viral titer.

Molnupiravir - MOVe-OUT Study (NCT04575597)
Study Design: A Phase 3, randomized, double-blind, placebo-controlled trial.

Participants: Non-hospitalized, unvaccinated adults with mild-to-moderate COVID-19 at risk

for progression to severe disease, with symptom onset within 5 days.

Intervention: Molnupiravir 800 mg or placebo administered orally every 12 hours for 5 days.

Primary Endpoint: Incidence of hospitalization or death through Day 29.

Key Secondary Endpoints: Incidence of adverse events.

Paxlovid - EPIC-HR Study (NCT04960202)
Study Design: A Phase 2/3, randomized, double-blind, placebo-controlled trial.

Participants: Non-hospitalized, high-risk adults with a confirmed diagnosis of SARS-CoV-2

infection within 5 days of symptom onset.

Intervention: Nirmatrelvir (300 mg) with ritonavir (100 mg) or placebo administered orally

every 12 hours for 5 days.

Primary Endpoint: COVID-19-related hospitalization or death from any cause through Day

28.

Key Secondary Endpoints: Change in viral load from baseline.
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Generalized Clinical Trial Workflow

Summary
The BIRCH study of Obeldesivir in high-risk, non-hospitalized adults with COVID-19 did not

meet its primary endpoint of reducing hospitalization or death, a result attributed to a lower-

than-expected event rate in the study population. However, the study did demonstrate a

statistically significant reduction in SARS-CoV-2 viral load and infectious virus titers, indicating
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antiviral activity. In the OAKTREE study of standard-risk patients, Obeldesivir did not

significantly shorten the time to symptom alleviation but did show a reduction in viral load.

In comparison, the MOVe-OUT and EPIC-HR trials for Molnupiravir and Paxlovid, respectively,

were conducted earlier in the pandemic when event rates were higher. Both trials

demonstrated a significant reduction in hospitalization or death in high-risk, unvaccinated

populations. Paxlovid showed a higher relative risk reduction compared to Molnupiravir.

The safety profile of Obeldesivir appears to be comparable to placebo. Further research and

data from ongoing and future studies will be crucial to fully understand the clinical utility of

Obeldesivir in the evolving landscape of COVID-19 treatment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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